REACTION_CXSMILES
|
[CH3:1][Si:2](C)([CH3:11])O[SiH](C)O[Si](C)(C)C.C[SiH](C)C=C[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH3:24][Si:25]([CH3:35])([O:32]CC)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.O.Cl>>[C:26]1([Si:25]([CH3:35])([CH3:24])[O:32][Si:2]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([CH3:11])[CH3:1])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](O[SiH](O[Si](C)(C)C)C)(C)C
|
Name
|
dimethylphenylvinylsilane
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C[SiH](C=CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC=CC=C1)(OCC)C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2,2-di-trimethylsiloxy-5-phenyl-5-methyl-2,5-disilahexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained in a yield of 99% as a hydrosilylation addition product
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](O[Si](C)(C)C1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |